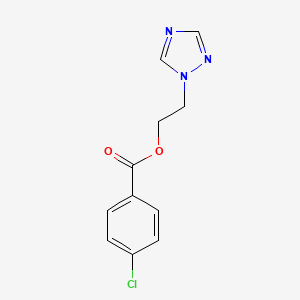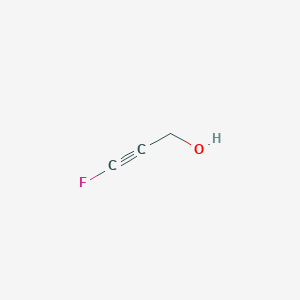
3-Fluoroprop-2-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroprop-2-YN-1-OL is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a triple bond between carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroprop-2-YN-1-OL typically involves the fluorination of propargyl alcohol. One common method includes the reaction of propargyl alcohol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoroprop-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoroprop-2-ynal or 3-fluoroprop-2-ynoic acid.
Reduction: Formation of 3-fluoroprop-2-ene-1-ol or 3-fluoropropanol.
Substitution: Formation of azido or thiol derivatives.
Aplicaciones Científicas De Investigación
3-Fluoroprop-2-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoroprop-2-YN-1-OL involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s reactivity and ability to form stable intermediates. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets . The triple bond provides a site for further chemical modifications, allowing the compound to interact with different pathways and enzymes.
Comparación Con Compuestos Similares
Propargyl alcohol: Lacks the fluorine atom, making it less reactive in certain reactions.
3-Chloroprop-2-YN-1-OL: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Bromoprop-2-YN-1-OL:
Uniqueness: 3-Fluoroprop-2-YN-1-OL is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
63788-34-1 |
|---|---|
Fórmula molecular |
C3H3FO |
Peso molecular |
74.05 g/mol |
Nombre IUPAC |
3-fluoroprop-2-yn-1-ol |
InChI |
InChI=1S/C3H3FO/c4-2-1-3-5/h5H,3H2 |
Clave InChI |
DTYFDQXBLPHTRD-UHFFFAOYSA-N |
SMILES canónico |
C(C#CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
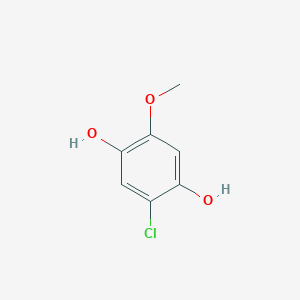
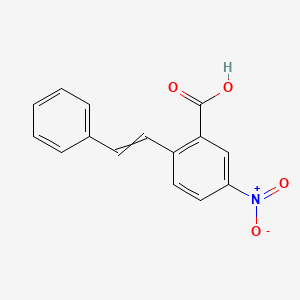
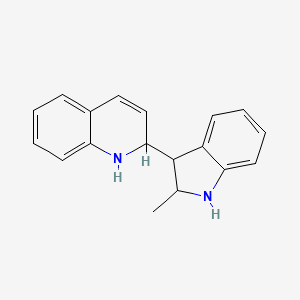
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
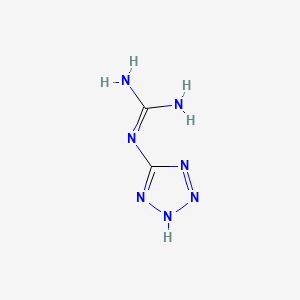
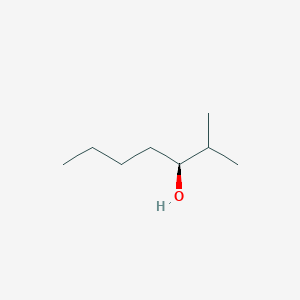
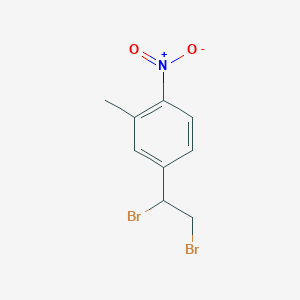
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
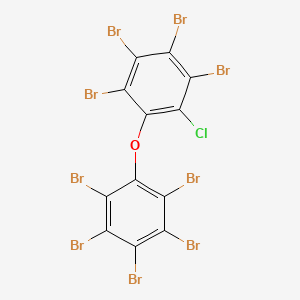
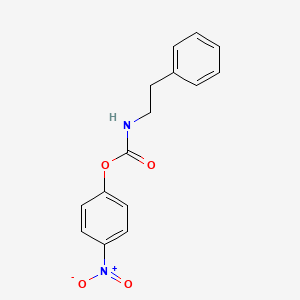
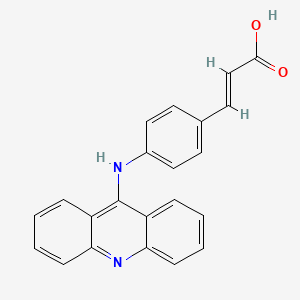
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
